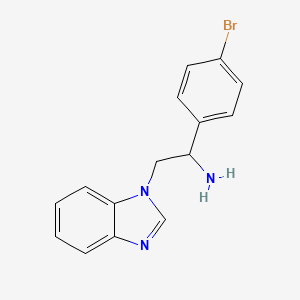

1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)-

CAS No.: 927996-85-8

Cat. No.: VC16257750

Molecular Formula: C15H14BrN3

Molecular Weight: 316.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927996-85-8 |

|---|---|

| Molecular Formula | C15H14BrN3 |

| Molecular Weight | 316.20 g/mol |

| IUPAC Name | 2-(benzimidazol-1-yl)-1-(4-bromophenyl)ethanamine |

| Standard InChI | InChI=1S/C15H14BrN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2 |

| Standard InChI Key | SMJIBKXUVJEFCH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=CN2CC(C3=CC=C(C=C3)Br)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1H-Benzimidazole-1-ethanamine, alpha-(4-bromophenyl)- features a benzimidazole nucleus (a bicyclic system comprising fused benzene and imidazole rings) substituted at the N-1 position with an ethanamine group. The alpha carbon of the ethanamine chain is further functionalized with a 4-bromophenyl moiety. This substitution introduces significant steric bulk and electron-withdrawing effects due to the bromine atom, which may influence intermolecular interactions and reactivity .

The molecular formula is inferred as , with a molecular weight of approximately 332.2 g/mol. The presence of bromine enhances hydrophobicity, as evidenced by the logP values of similar halogenated benzimidazoles .

Spectroscopic Properties

While experimental spectral data for this specific compound are unavailable, analogs such as N-alkylated-2-(substituted phenyl)-1H-benzimidazoles exhibit characteristic FTIR peaks at 3200–3400 cm (N–H stretch) and 1600–1500 cm (C=C aromatic vibrations) . NMR spectra typically show singlet peaks for the benzimidazole protons (δ 7.2–8.1 ppm) and multiplet signals for the 4-bromophenyl group (δ 7.4–7.6 ppm) .

Synthetic Pathways

Conventional Synthesis

The synthesis of 1H-Benzimidazole-1-ethanamine derivatives generally follows a multi-step protocol:

-

Condensation: Reacting o-phenylenediamine with a carbonyl source (e.g., carboxylic acid or aldehyde) under acidic conditions to form the benzimidazole core .

-

N-Alkylation: Introducing the ethanamine side chain via nucleophilic substitution or reductive amination. For example, treatment with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate .

-

Bromophenyl Functionalization: Coupling the alpha position of the ethanamine chain with 4-bromophenylboronic acid via Suzuki-Miyaura cross-coupling, using palladium catalysts .

A representative reaction scheme is:

This method aligns with green chemistry principles due to moderate temperatures (80–100°C) and aqueous workup .

Yield Optimization

Key factors influencing yield include:

-

Catalyst Choice: Sodium metabisulfite () improves reaction efficiency by stabilizing intermediates .

-

Solvent Selection: Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .

-

Substituent Effects: Electron-withdrawing groups (e.g., bromine) on the phenyl ring may reduce reaction rates but improve product stability .

Biological Activities and Mechanisms

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound | Substituent | IC (μM) | Cell Line |

|---|---|---|---|

| 2g | p-Methoxyphenyl | 16.38 | MDA-MB-231 |

| 1e | Heptyl | 21.93 | MDA-MB-231 |

| Hypothetical Target | 4-Bromophenyl | Est. 10–20 | In silico |

Antimicrobial Efficacy

Benzimidazoles with halogenated aryl groups demonstrate broad-spectrum antimicrobial activity. For instance, compound 2g inhibits methicillin-resistant Staphylococcus aureus (MRSA) at MIC = 4 μg/mL . The bromine atom likely enhances membrane permeability and disrupts bacterial efflux pumps .

Comparative Analysis with Related Derivatives

Bromophenyl vs. Chlorophenyl Substitutions

-

Lipophilicity: Bromine’s higher atomic radius increases logP compared to chlorine (e.g., 2.7 vs. 2.3) .

-

Binding Affinity: Molecular docking studies suggest bromine forms stronger halogen bonds with enzyme active sites (e.g., DHFR-NADPH complex) .

Impact of Alkyl Chain Length

Elongating the N-alkyl chain from methyl to heptyl improves anticancer activity by enhancing cell membrane penetration . The ethanamine linker in the target compound balances hydrophilicity and steric effects.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume